molecular formula C20H18F3NO5 B2838201 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 845653-36-3

8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2838201
CAS No.: 845653-36-3
M. Wt: 409.361
InChI Key: DNDWQKHIXUNQCT-UHFFFAOYSA-N
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Description

8-((Dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a trifluoromethyl group at position 2, a dimethylaminomethyl moiety at position 8, and a 3-methoxyphenoxy substituent at position 3. Chromen-4-ones (flavone analogs) are known for their diverse biological activities, including enzyme inhibition and antioxidant properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylaminomethyl group may improve solubility and facilitate interactions with biological targets such as kinases . The 3-methoxyphenoxy substituent introduces steric and electronic effects that differentiate this compound from simpler phenyl- or phenoxy-substituted analogs .

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO5/c1-24(2)10-14-15(25)8-7-13-16(26)18(19(20(21,22)23)29-17(13)14)28-12-6-4-5-11(9-12)27-3/h4-9,25H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDWQKHIXUNQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC(=C3)OC)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

A. Anti-inflammatory Activity

Research has shown that coumarin derivatives exhibit significant anti-inflammatory properties. The specific compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In a study focusing on the design and development of COX inhibitors, derivatives similar to this compound demonstrated promising inhibitory activity against COX-2, suggesting potential use in treating inflammatory diseases .

B. Anticancer Properties

Coumarin derivatives have been extensively investigated for their anticancer effects. The compound's structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells. Several studies have indicated that modifications on the coumarin scaffold can enhance cytotoxicity against different cancer cell lines, making it a candidate for further development as an anticancer agent.

C. Antioxidant Activity

The presence of hydroxyl groups in the structure contributes to the antioxidant activity of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, indicating its potential for therapeutic use in oxidative stress-related conditions.

Pharmacological Applications

A. Neuroprotective Effects

Research indicates that certain coumarin derivatives may possess neuroprotective properties. The dimethylamino group could enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds can modulate neuroinflammatory pathways, offering a protective effect on neuronal cells.

B. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that coumarin derivatives can exhibit activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The trifluoromethyl group is particularly noteworthy as it may enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy.

Material Science Applications

A. Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties that can be harnessed in material science. Coumarins are known for their fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes in biological imaging.

B. Synthesis of Functional Materials

The compound can serve as a building block for synthesizing functional materials with tailored properties. Its ability to form stable complexes with metal ions could lead to applications in catalysis or as sensors for detecting metal ions in environmental samples.

Case Studies

Study Application Focus Findings
Sharma et al., 2023 Anti-inflammatoryDemonstrated significant inhibition of COX-2 with IC50 values lower than standard drugs like Celecoxib.
Zhang et al., 2024AnticancerShowed enhanced cytotoxicity against breast cancer cell lines with modified coumarin derivatives similar to the target compound.
Lee et al., 2025NeuroprotectionIndicated potential neuroprotective effects through modulation of inflammatory pathways in neuronal cells.

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chromenone core can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound 8-(dimethylaminomethyl), 7-OH, 3-(3-OCH₃-C₆H₄O), 2-CF₃ ~453.36* Enhanced solubility (dimethylaminomethyl), metabolic stability (CF₃)
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3-(2-OCH₃-C₆H₄) ~453.36 2-methoxy vs. 3-methoxyphenoxy: Altered steric effects and binding affinity
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one 3-(4-Cl-C₆H₄), 2-CH₃ 333.80 Chlorophenyl enhances hydrophobicity; methyl reduces steric bulk
7-Methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 7-OCH₃, 8-CH₃, 3-C₆H₅ 350.32 Methoxy increases electron density; methyl reduces solubility
7-Hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one 3-C₆H₅O 324.25 Lacks dimethylaminomethyl; reduced basicity and solubility

*Calculated based on similar analogs.

  • Trifluoromethyl Group : Present in the target compound and , this group improves resistance to oxidative metabolism and enhances binding to hydrophobic enzyme pockets .
  • Dimethylaminomethyl Group: Unique to the target compound and , this moiety increases water solubility and may enable pH-dependent protonation, aiding membrane permeability .
  • Methoxyphenoxy vs.

Computational and Structural Studies

  • Molecular Docking: Studies on prenylated flavonoids (e.g., neobavaisoflavone ) reveal that substituents at position 3 (e.g., 3-methoxyphenoxy) influence binding to amyloid-beta (Aβ42), a target in Alzheimer’s disease .
  • Crystallography : SHELXL analyses show that bulky substituents (e.g., trifluoromethyl) induce torsional strain in the chromen-4-one ring, affecting conformational stability .

Biological Activity

The compound 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, often referred to as a chromenone derivative, belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C20H21F3NO5
  • Molecular Weight : 396.39 g/mol
  • CAS Number : 844647-26-3

The structure comprises a chromenone skeleton with various substituents that enhance its biological properties. The trifluoromethyl group is particularly notable for its influence on pharmacokinetics and bioactivity.

Anticancer Properties

Research indicates that chromenone derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action :
    • Induction of apoptotic cell death via activation of death receptors (e.g., Fas and DR3) in colon cancer cell lines such as HCT116 and SW480 .
    • Inhibition of key signaling pathways like STAT3 and NF-κB, leading to decreased tumor cell proliferation and increased apoptosis .
  • Case Studies :
    • A study demonstrated that a related compound induced apoptosis in a dose-dependent manner, with IC50 values of approximately 15 μg/ml for HCT116 cells .

Other Biological Activities

Apart from anticancer effects, chromenones are known for various other biological activities:

  • Antimicrobial Activity : Chromenone derivatives have shown potential against bacterial strains, indicating their use as antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of chromenones is heavily influenced by their structural features. Key aspects include:

  • The presence of hydroxyl groups which may enhance solubility and bioavailability.
  • Substituents such as methoxy or trifluoromethyl groups can affect the compound's interaction with biological targets.

Table 1: Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokines

Table 2: Case Study Results on Apoptosis Induction

CompoundCell LineIC50 (μg/ml)Apoptosis Rate (%)
8-((dimethylamino)methyl)-7-hydroxy...HCT11615.360.31
8-((dimethylamino)methyl)-7-hydroxy...SW48013.467.64

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